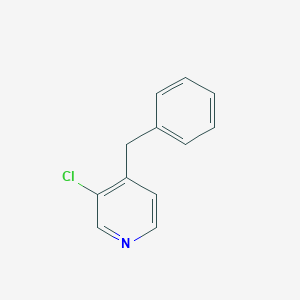
4-Benzyl-3-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-3-chloropyridine is an organohalide compound that belongs to the class of chloropyridines It is characterized by the presence of a benzyl group attached to the fourth position and a chlorine atom attached to the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-chloropyridine typically involves the chlorination of 4-benzylpyridine. One common method is the reaction of 4-benzylpyridine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
4-Benzylpyridine+SOCl2→this compound+SO2+HCl
Another method involves the use of phosphorus pentachloride (PCl₅) as the chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-chloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of 4-benzyl-3-aminopyridine, 4-benzyl-3-thiopyridine, etc.
Oxidation: Formation of this compound N-oxide, benzyl alcohol, benzaldehyde.
Reduction: Formation of 4-benzylpiperidine.
Scientific Research Applications
4-Benzyl-3-chloropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-chloropyridine depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the pyridine ring. The benzyl group can participate in various reactions, such as oxidation or reduction, depending on the conditions and reagents used.
Comparison with Similar Compounds
4-Benzyl-3-chloropyridine can be compared with other chloropyridine derivatives such as:
2-Chloropyridine: Used in the synthesis of fungicides and insecticides.
3-Chloropyridine: Used in the construction of organic compounds during chemical synthesis.
4-Chloropyridine: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Properties
CAS No. |
138823-81-1 |
|---|---|
Molecular Formula |
C12H10ClN |
Molecular Weight |
203.67 g/mol |
IUPAC Name |
4-benzyl-3-chloropyridine |
InChI |
InChI=1S/C12H10ClN/c13-12-9-14-7-6-11(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI Key |
CONPZSMMPSXXNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















